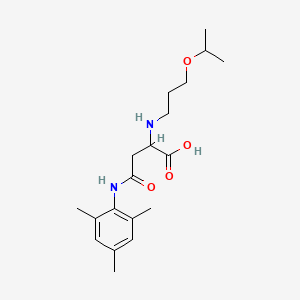
Ácido 2-((3-isopropoxipropil)amino)-4-(mesitilamino)-4-oxobutanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and oxo functional groups
Aplicaciones Científicas De Investigación
2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the mesitylamino group: This can be achieved by reacting mesitylene with an appropriate amine under controlled conditions.
Introduction of the isopropoxypropyl group: This step involves the reaction of an appropriate alkyl halide with an amine to form the isopropoxypropylamine intermediate.
Coupling of intermediates: The final step involves coupling the mesitylamino and isopropoxypropylamine intermediates with a suitable oxobutanoic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Mecanismo De Acción
The mechanism of action of 2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or polymerization in materials science.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-((3-isopropoxypropyl)amino)carbonylacetamide: This compound shares the isopropoxypropylamino group but differs in the presence of a chloro substituent and a carbonylacetamide group.
2-hydroxy-3-isopropoxypropyl hydroxyethyl cellulose: This polymeric compound contains the isopropoxypropyl group and is used in drug delivery applications.
Uniqueness
2-((3-Isopropoxypropyl)amino)-4-(mesitylamino)-4-oxobutanoic acid is unique due to its combination of mesitylamino and isopropoxypropyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in various scientific fields.
Propiedades
IUPAC Name |
4-oxo-2-(3-propan-2-yloxypropylamino)-4-(2,4,6-trimethylanilino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-12(2)25-8-6-7-20-16(19(23)24)11-17(22)21-18-14(4)9-13(3)10-15(18)5/h9-10,12,16,20H,6-8,11H2,1-5H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJILZGXFKLDJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)NCCCOC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide](/img/structure/B2404555.png)
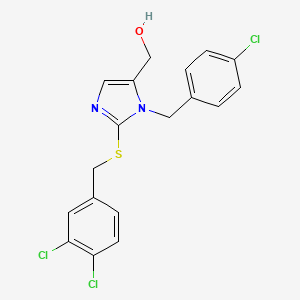
![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2404559.png)
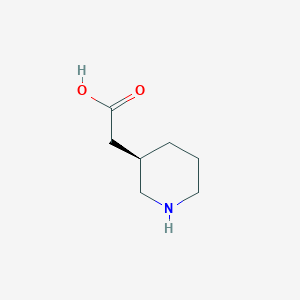
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate](/img/structure/B2404561.png)
![3-(4-methoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2404563.png)
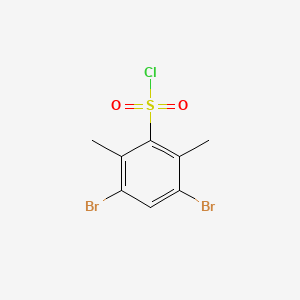
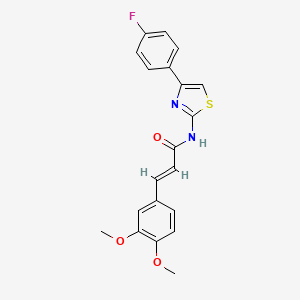
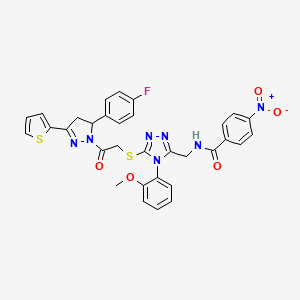
![3-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2404569.png)
![1-[2-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2404570.png)
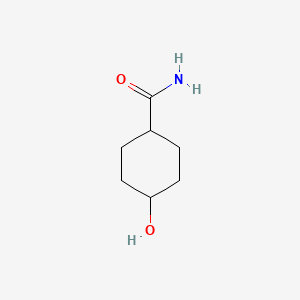
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2404575.png)
![1-(4-fluorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)
